5-Position vs. 4-Position Linker Attachment: Differential Impact on AURKA Degradation Potency
In a comprehensive structure-activity relationship study of MK-5108-derived PROTACs targeting AURKA, altering the PEG linker attachment point from the conventional 4-position to the 5-position of the thalidomide phthalimide ring enabled identification of a potent AURKA degrader using a linker as short as only 2 PEG units [1]. The optimized PROTAC SK2188, incorporating the 5-substitution strategy, achieved AURKA degradation with a DC50,24h of 3.9 nM and a Dmax,24h of 89% in neuroblastoma cells [1]. This 5-position attachment geometry conferred sufficient potency that the compound significantly outperformed the parent inhibitor MK-5108 in both cell proliferation screens and patient-derived neuroblastoma organoids [1].
| Evidence Dimension | AURKA degradation potency with PEG linker attachment at thalidomide 5-position versus alternative attachment points |
|---|---|
| Target Compound Data | DC50,24h = 3.9 nM; Dmax,24h = 89% (PROTAC SK2188 incorporating 5-position substitution) [1] |
| Comparator Or Baseline | MK-5108 parent inhibitor (no degradation activity); PROTACs with alternative attachment vectors showed variable and generally lower potency profiles in the SAR series [1] |
| Quantified Difference | SK2188 achieved 89% maximal degradation at 24h with nanomolar DC50; parent inhibitor MK-5108 induced no protein degradation; SK2188 significantly outperformed MK-5108 in cell proliferation assays [1] |
| Conditions | NGP neuroblastoma cell line; 24-hour treatment; AURKA protein level quantification [1] |
Why This Matters
The 5-position attachment chemistry directly incorporated in Thalidomide-5-NH-PEG4-NH4 (hydrochloride) is validated by peer-reviewed data as an exit vector geometry that can confer superior degradation potency compared to alternative attachment strategies, making this building block a rational selection for PROTAC candidates where degradation efficiency is the primary optimization goal.
- [1] Rishfi M, Krols S, Martens F, Sanders E, Eggermont A, De Vloed F, Goulding JR, Risseeuw M, Molenaar J, De Wilde B, Van Calenbergh S, Durinck K. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
